molecular formula C19H22N2O5S B4170309 N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B4170309
M. Wt: 390.5 g/mol
InChI Key: BONUDCUOCAHCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Attachment of the 2-methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and preventing growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide is unique due to its specific structural features, such as the morpholine ring and the 2-methylphenyl group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-15-4-2-3-5-18(15)20-27(23,24)17-8-6-16(7-9-17)26-14-19(22)21-10-12-25-13-11-21/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONUDCUOCAHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-methylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.